molecular formula C17H20FN3O4 B2911977 Ethyl 1-(4-fluorophenyl)-4-((3-methoxypropyl)amino)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 921990-22-9

Ethyl 1-(4-fluorophenyl)-4-((3-methoxypropyl)amino)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2911977
CAS No.: 921990-22-9
M. Wt: 349.362
InChI Key: DDBDUXWSKRMAQJ-UHFFFAOYSA-N
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Description

Ethyl 1-(4-fluorophenyl)-4-((3-methoxypropyl)amino)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a pyridazine core, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of a fluorophenyl group and a methoxypropylamino group adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-fluorophenyl)-4-((3-methoxypropyl)amino)-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazine core, followed by the introduction of the fluorophenyl and methoxypropylamino groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction parameters, such as concentration, temperature, and pressure, is crucial to achieve consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-fluorophenyl)-4-((3-methoxypropyl)amino)-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH must be carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

Ethyl 1-(4-fluorophenyl)-4-((3-methoxypropyl)amino)-6-oxo-1,6-dihydropyridazine-3-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies to understand its interactions with biological molecules and potential therapeutic effects.

    Industry: The compound’s unique chemical properties make it suitable for applications in material science and chemical engineering.

Mechanism of Action

The mechanism of action of Ethyl 1-(4-fluorophenyl)-4-((3-methoxypropyl)amino)-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The fluorophenyl group may enhance its binding affinity to certain receptors or enzymes, while the methoxypropylamino group can influence its solubility and bioavailability. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-(4-chlorophenyl)-4-((3-methoxypropyl)amino)-6-oxo-1,6-dihydropyridazine-3-carboxylate
  • Ethyl 1-(4-bromophenyl)-4-((3-methoxypropyl)amino)-6-oxo-1,6-dihydropyridazine-3-carboxylate
  • Ethyl 1-(4-methylphenyl)-4-((3-methoxypropyl)amino)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Uniqueness

Ethyl 1-(4-fluorophenyl)-4-((3-methoxypropyl)amino)-6-oxo-1,6-dihydropyridazine-3-carboxylate is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom’s electronegativity and small size can enhance the compound’s stability and binding interactions with target molecules, making it a valuable compound for further research and development.

Properties

IUPAC Name

ethyl 1-(4-fluorophenyl)-4-(3-methoxypropylamino)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O4/c1-3-25-17(23)16-14(19-9-4-10-24-2)11-15(22)21(20-16)13-7-5-12(18)6-8-13/h5-8,11,19H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDBDUXWSKRMAQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1NCCCOC)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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